![molecular formula C18H19FN2O2 B5802981 2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide is a chemical compound that is commonly referred to as "DAA-1097." It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
DAA-1097 works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are molecules that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, DAA-1097 increases the levels of endocannabinoids in the body, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
DAA-1097 has been shown to have several biochemical and physiological effects. In cancer research, DAA-1097 has been shown to induce apoptosis in cancer cells and inhibit their growth. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DAA-1097 is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. However, one limitation of DAA-1097 is that it is not very selective for FAAH and can also inhibit other enzymes in the body. This can lead to unwanted side effects and limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of DAA-1097. One direction is to develop more selective inhibitors of FAAH that do not have unwanted side effects. Another direction is to study the effects of DAA-1097 in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of DAA-1097 and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, DAA-1097 is a small molecule inhibitor that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves inhibiting the activity of FAAH, which can lead to a reduction in pain and inflammation. While DAA-1097 has several advantages for laboratory experiments, it also has limitations that need to be addressed. Future research directions for DAA-1097 include developing more selective inhibitors, studying its effects in combination with other therapies, and further understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of DAA-1097 involves several steps. The first step involves the reaction of 4-fluoroaniline with 2,2-dimethylpropanoic anhydride, which results in the formation of 4-fluoro-N-(2,2-dimethylpropanoyl)aniline. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to form DAA-1097.
Applications De Recherche Scientifique
DAA-1097 has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DAA-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
Propriétés
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-18(2,3)17(23)21-15-7-5-4-6-14(15)16(22)20-13-10-8-12(19)9-11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXWWHSVCHISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)

![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)
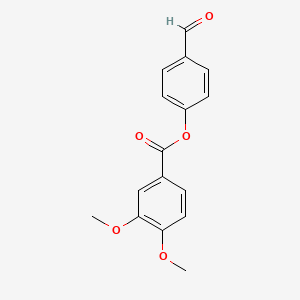
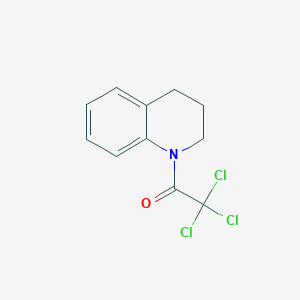

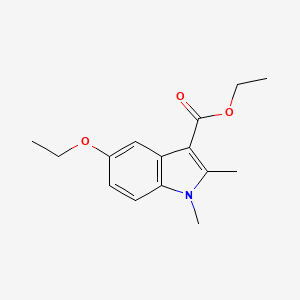
![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

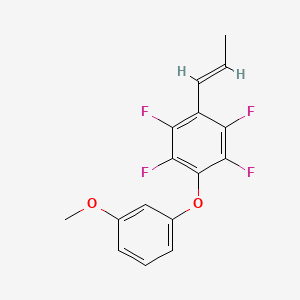
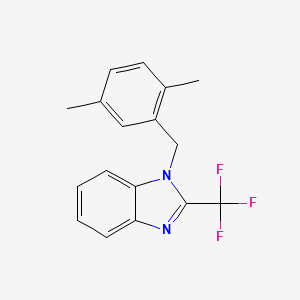
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)